3-Bromopentane

Catalog No.
S661285
CAS No.
1809-10-5
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopentane

CAS Number

1809-10-5

Product Name

3-Bromopentane

IUPAC Name

3-bromopentane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N

SMILES

CCC(CC)Br

Synonyms

3-Pentyl Bromide;

Canonical SMILES

CCC(CC)Br

Organic Synthesis:

-Bromopentane serves as a vital building block in organic synthesis due to the reactive bromine atom readily undergoing substitution reactions. Scientists utilize it to synthesize various organic compounds, including:

  • Alkenes: Through dehydrohalogenation reactions with strong bases like potassium hydroxide, 3-bromopentane can be converted into pent-2-ene or pent-3-ene depending on the reaction conditions [].
  • Alkynes: Using elimination reactions under specific conditions, 3-bromopentane can be used to synthesize terminal alkynes like 1-pentyne [].
  • Alcohols: Nucleophilic substitution reactions with appropriate reagents like sodium hydroxide or potassium carbonate can yield primary alcohols like 3-pentanol [].

Solvent:

-Bromopentane exhibits limited water solubility but finds application as a non-polar organic solvent. This property makes it suitable for dissolving various non-polar compounds, including:

  • Fats and oils: 3-Bromopentane can be used to extract lipids from biological samples for further analysis [].
  • Polymers: Certain types of polymers, particularly non-polar ones like polyethylene, can be dissolved in 3-bromopentane for characterization studies [].

Research Studies:

-Bromopentane has been employed in various research studies, including:

  • Investigating physical properties: Studies have explored the dielectric relaxation behavior of 3-bromopentane to understand the dynamics of polar molecules in solution [].
  • Reference compound: Due to its well-defined properties, 3-bromopentane can be used as a reference compound in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy [].

3-Bromopentane is an organic compound with the molecular formula C₅H₁₁Br and a molecular weight of 151.04 g/mol. It appears as a clear pale yellow liquid and is classified as a glass-forming liquid. The compound is known for its significant dielectric properties, with a dielectric constant of approximately 8.37 at room temperature . Its boiling point ranges from 118 to 119 °C, and it has a melting point of -126.2 °C . 3-Bromopentane is miscible with various organic solvents, including ethanol, ether, benzene, and chloroform .

  • Flammability: Highly flammable liquid and vapor (H225).
  • Skin Contact: Causes skin irritation (H315).
  • Eye Contact: Causes serious eye irritation (H319).

  • Dehydrobromination: This reaction occurs in the gas phase and is characterized as a homogeneous first-order reaction. It can lead to the formation of alkenes through the elimination of hydrogen bromide .
  • Solvolysis: In aqueous ethanol, 3-bromopentane can undergo solvolysis, where it reacts with the solvent leading to rearrangement products. This process indicates the formation of carbonium ion intermediates during the reaction .

3-Bromopentane can be synthesized through various methods:

  • From 2-Pentanol: A common method involves the bromination of 2-pentanol using hydrogen bromide in the presence of a suitable solvent .
  • Using Tri-1-Ethylpropyl Phosphite: Isomerically pure 3-bromopentane can be produced by reacting tri-1-ethylpropyl phosphite with hydrogen bromide, followed by solvolysis in aqueous ethanol .
  • Alternative Synthetic Routes: Several other synthetic routes exist, demonstrating the compound's versatility in organic chemistry applications .

3-Bromopentane has several notable applications:

  • Organic Synthesis: It is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules such as isoindole derivatives .
  • Chemical Research: The compound serves as a reagent for understanding reaction mechanisms and developing new chemical compounds .

Interaction studies involving 3-bromopentane often focus on its reactivity with other chemical species. For example, its pyrolysis has been studied to understand its decomposition pathways and the influence of various reaction conditions on product formation. These studies help elucidate the fundamental mechanisms underlying its chemical behavior in different environments .

Several compounds are structurally similar to 3-bromopentane, including:

Compound NameMolecular FormulaUnique Features
1-BromopentaneC₅H₁₁BrBromine at the terminal position (1-position)
2-BromopentaneC₅H₁₁BrBromine at the second carbon (2-position)
3-ChloropentaneC₅H₁₁ClChlorine instead of bromine
2-IodopentaneC₅H₁₁IIodine instead of bromine

Uniqueness of 3-Bromopentane:

  • The compound's unique position of bromine at the third carbon gives it distinct reactivity compared to its isomers (1-bromopentane and 2-bromopentane).
  • Its glass-forming properties and dielectric characteristics also set it apart from other halogenated pentanes.

XLogP3

2.8

Boiling Point

118.6 °C

Melting Point

-126.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1809-10-5

Wikipedia

3-Bromopentane

General Manufacturing Information

Pentane, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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